

# Performance evaluation of commercial ELISA kits for P-Cresol sulfate.

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## Compound of Interest

Compound Name: *P-Cresol sulfate*

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## Performance Evaluation of Commercial ELISA Kits for p-Cresol Sulfate

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercially Available ELISA Kits for the Quantification of p-Cresol and its Sulfated Form.

This guide provides a comparative overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of p-Cresol and **p-Cresol sulfate**, uremic toxins of significant interest in renal disease and gut dysbiosis research. The selection of a reliable and accurate ELISA kit is paramount for generating reproducible and meaningful experimental data. This document summarizes the performance characteristics of several commercially available kits based on publicly available data, offering a tool to aid in the selection of the most suitable assay for your research needs.

## Comparative Performance of Commercial ELISA Kits

The following tables summarize the key performance characteristics of p-Cresol and **p-Cresol sulfate** ELISA kits from various manufacturers. It is important to note that a direct comparison can be challenging due to variations in the provided data and experimental conditions. Researchers are encouraged to consult the manufacturer's datasheets for the most detailed and up-to-date information.

Table 1: Performance Characteristics of p-Cresol ELISA Kits

Feature	ELK Biotechnology (ELK10889)	Emelca Bioscience (ELK8381)	Krishgen Biosystems (KBH14348)	AFG Scientific	MyBioSource (MBS8807306)
Target	p-Cresol	p-Cresol	p-Cresol	p-Cresol	p-Cresol
Assay Type	Sandwich	Sandwich	Sandwich	Not Specified	Sandwich
Sensitivity	4.8 pg/mL	1.21 pg/mL[1]	Not Specified	1.0 ng/L[2]	1.21 pg/mL[3]
Detection Range	15.63 - 1000 pg/mL[4]	3.13 - 200 pg/mL[1]	Not Specified	5 - 100 ng/L[2]	3.13 - 200 pg/mL[3]
Sample Types	Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[4]	Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[1]	Serum, Plasma, Cell Culture Supernatant (Validated for citrated/EDTA Plasma only) [5]	Serum, Plasma, Urine, Tissue Homogenates, Cell Culture Supernates[2]	Serum, Plasma, Tissue Homogenates, Cell Culture Supernates[3]
Intra-Assay Precision (CV%)	< 8%	Not Specified	Not Specified	Not Specified	Not Specified[3]
Inter-Assay Precision (CV%)	< 10%	Not Specified	Not Specified	Not Specified	Not Specified[3]
Recovery	Serum: 86% (average)[6]	Not Specified	Not Specified	Not Specified	Not Specified
Specificity	High sensitivity and excellent specificity for Human p-cresol. No	Not Specified	High sensitivity and excellent specificity. No significant cross-	Not Specified	High sensitivity and excellent specificity for Human p-cresol.[3]

	significant cross-reactivity or interference observed.[4]		reactivity or interference observed.[5]		
Linearity	Serum (1:2 - 1:16): 86-103%[6]	Not Specified	Not Specified	Not Specified	Not Specified

Table 2: Performance Characteristics of **p-Cresol Sulfate** ELISA Kits

Feature	MyBioSource (MBS7273551)	MyBioSource (MBS3803776)	MyBioSource (MBS1609138)
Target	p-Cresyl Sulfate (pCS)	p-Cresyl Sulfate (pCS)	p-Cresyl Sulfate (pCS)
Assay Type	Competitive[7]	Not Specified	Competitive[8]
Sensitivity	0.1 ng/mL[7]	Not Specified	Not Specified
Detection Range	Not Specified	Not Specified	Not Specified
Sample Types	Serum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate[7]	Body Fluids, Tissue Homogenates, Secretions[9]	Serum, Plasma, Cell Culture Supernates, Ascites, Tissue Homogenates[8]
Intra-Assay Precision (CV%)	Quality control assays assessing reproducibility identified the intra-assay CV (%).[7]	Quality control assays assessing reproducibility identified the intra-assay CV (%).[9]	Quality control assays assessing reproducibility identified the intra-assay CV (%).[8]
Inter-Assay Precision (CV%)	Quality control assays assessing reproducibility identified the inter-assay CV (%).[7]	Quality control assays assessing reproducibility identified the inter-assay CV (%).[9]	Quality control assays assessing reproducibility identified the inter-assay CV (%).[8]
Specificity	High sensitivity and excellent specificity for detection of PCS. No significant cross-reactivity or interference between PCS and analogues was observed.[7]	Not Specified	Not Specified

## Experimental Protocols

While specific protocols vary between manufacturers, the following section outlines the general experimental methodologies for the two main types of ELISA kits identified: Sandwich and Competitive.

## Sandwich ELISA Protocol (Representative for p-Cresol Kits)

This protocol is a generalized representation of the steps involved in a sandwich ELISA.

- **Preparation:** Bring all reagents and samples to room temperature. Reconstitute or dilute standards and wash buffers as instructed in the kit manual.
- **Standard and Sample Addition:** Add a defined volume of standards and samples to the appropriate wells of the microplate, which has been pre-coated with a capture antibody specific for p-Cresol.
- **Incubation:** Cover the plate and incubate for the time and temperature specified in the manual to allow the p-Cresol in the samples and standards to bind to the capture antibody.
- **Washing:** Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound substances.
- **Detection Antibody Addition:** Add a biotin-conjugated detection antibody specific for p-Cresol to each well.
- **Incubation:** Cover the plate and incubate to allow the detection antibody to bind to the captured p-Cresol.
- **Washing:** Repeat the washing step to remove any unbound detection antibody.
- **Enzyme Conjugate Addition:** Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well.
- **Incubation:** Cover the plate and incubate to allow the enzyme conjugate to bind to the biotinylated detection antibody.
- **Washing:** Repeat the washing step to remove any unbound enzyme conjugate.

- **Substrate Addition:** Add a substrate solution (e.g., TMB) to each well. The enzyme will catalyze a color change.
- **Incubation:** Incubate the plate in the dark for a specified period to allow for color development.
- **Stop Reaction:** Add a stop solution to each well to terminate the enzymatic reaction. The color will typically change (e.g., from blue to yellow).
- **Read Absorbance:** Read the optical density (OD) of each well at a specific wavelength (usually 450 nm) using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of p-Cresol in the samples.

## Competitive ELISA Protocol (Representative for p-Cresol Sulfate Kits)

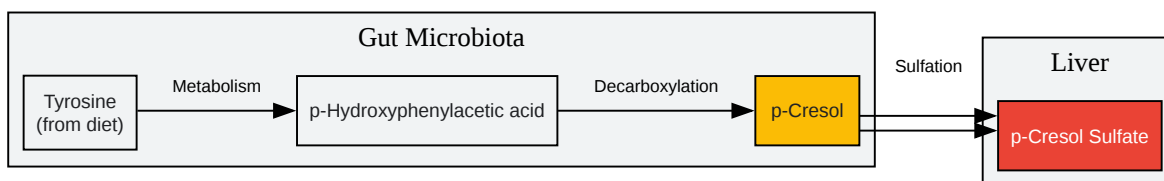
This protocol is a generalized representation of the steps involved in a competitive ELISA.

- **Preparation:** Bring all reagents and samples to room temperature. Prepare standards and wash buffers as per the kit's instructions.
- **Standard, Sample, and Conjugate Addition:** Add standards and samples to the wells of the microplate pre-coated with a capture antibody. Subsequently, add a fixed amount of HRP-conjugated **p-Cresol sulfate** to each well. The **p-Cresol sulfate** in the sample will compete with the HRP-conjugated **p-Cresol sulfate** for binding to the limited number of capture antibody sites.
- **Incubation:** Cover the plate and incubate for the specified time and temperature.
- **Washing:** Aspirate and wash the wells multiple times with wash buffer to remove unbound components.
- **Substrate Addition:** Add TMB substrate solution to each well.

- Incubation: Incubate the plate in the dark for color development. The intensity of the color is inversely proportional to the amount of **p-Cresol sulfate** in the sample.
- Stop Reaction: Add the stop solution to each well.
- Read Absorbance: Measure the optical density at 450 nm.
- Data Analysis: Construct a standard curve by plotting the OD values against the concentrations of the standards. Calculate the concentration of **p-Cresol sulfate** in the samples based on this curve.

## Visualizing Key Processes

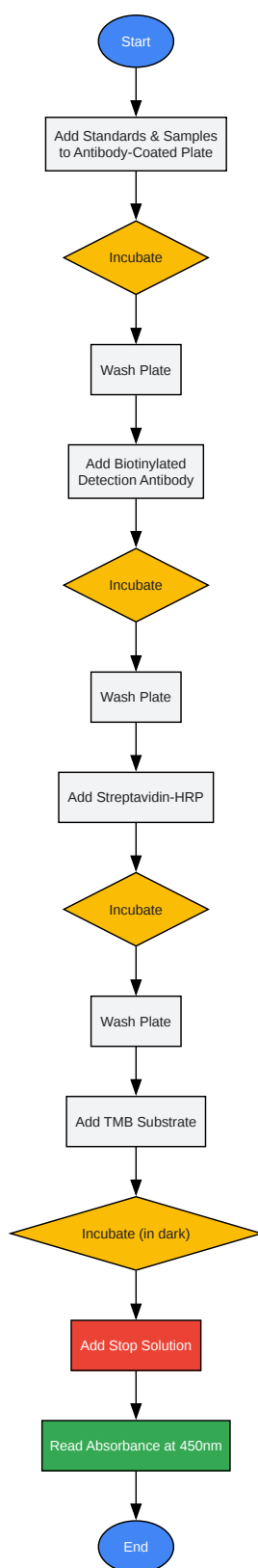
To further aid in understanding the context and methodology, the following diagrams illustrate the metabolic pathway of p-Cresol formation and the general workflow of a sandwich ELISA.



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Caption: Metabolic pathway of **p-Cresol Sulfate** formation from dietary Tyrosine.





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Caption: General experimental workflow for a Sandwich ELISA.

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